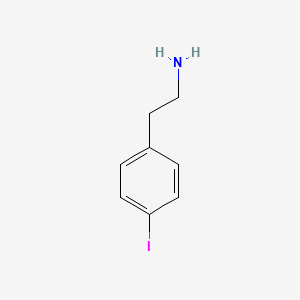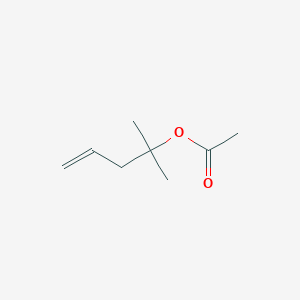
2-methylpent-4-en-2-yl Acetate
描述
2-Methylpent-4-en-2-yl Acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of 2-methylpent-4-en-2-ol and acetic acid. This compound is known for its pleasant fruity aroma, making it a valuable component in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpent-4-en-2-yl Acetate typically involves the esterification of 2-methylpent-4-en-2-ol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
2-Methylpent-4-en-2-ol+Acetic AcidH2SO42-Methylpent-4-en-2-yl Acetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of 2-methylpent-4-en-2-ol and acetic acid in the presence of a catalyst, followed by separation and purification of the ester product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this ester can lead to the formation of the corresponding alcohol, 2-methylpent-4-en-2-ol.
Substitution: The acetate group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: 2-Methylpent-4-en-2-ol.
Substitution: Amides or other esters, depending on the nucleophile used.
科学研究应用
2-Methylpent-4-en-2-yl Acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.
Medicine: Research into its potential therapeutic effects, particularly in aromatherapy, is ongoing.
Industry: Widely used in the fragrance and flavor industries to impart fruity notes to products.
作用机制
The mechanism of action of 2-Methylpent-4-en-2-yl Acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.
相似化合物的比较
- 2-Methylpent-2-en-1-yl Acetate
- 4-Methyl-2-pentyl Acetate
- 2-Methylbutyl Acetate
Comparison: 2-Methylpent-4-en-2-yl Acetate is unique due to its specific structure, which imparts a distinct fruity aroma. Compared to similar compounds, it has a higher volatility and a more intense fragrance, making it particularly valuable in the fragrance industry. Its structural isomers, such as 2-Methylpent-2-en-1-yl Acetate, may have different olfactory properties and applications.
属性
IUPAC Name |
2-methylpent-4-en-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-8(3,4)10-7(2)9/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKWPGYCZKJVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472734 | |
| Record name | 2-methylpent-4-en-2-yl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-22-7 | |
| Record name | 2-methylpent-4-en-2-yl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


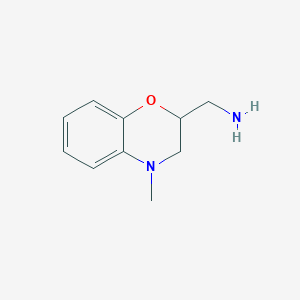
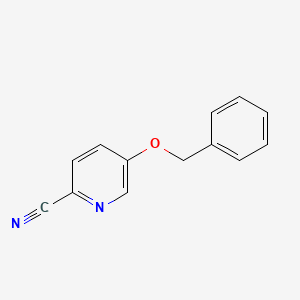
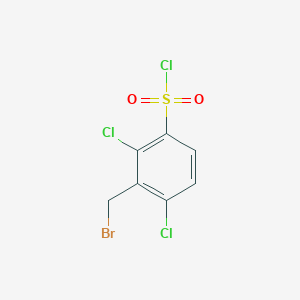
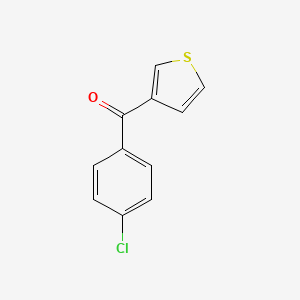
![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)
![6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B1611369.png)
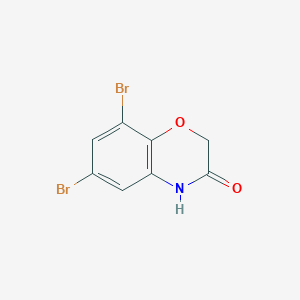
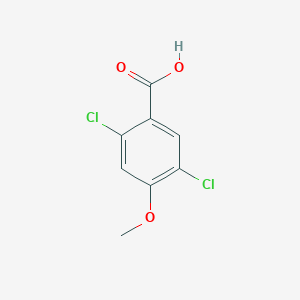
![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)
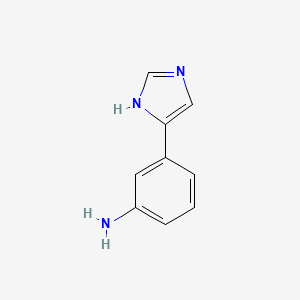
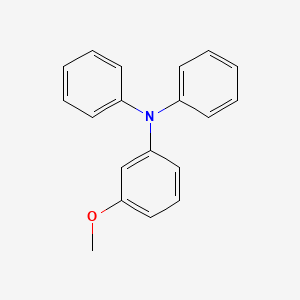
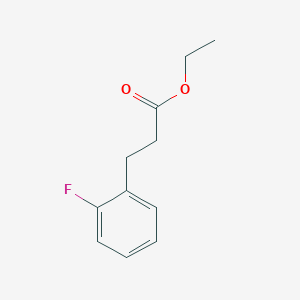
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)
